molecular formula C16H17Cl2N3O3S2 B2678533 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060166-59-7

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2678533
CAS RN: 1060166-59-7
M. Wt: 434.35
InChI Key: PMXMFZFYEWXDPO-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17Cl2N3O3S2 and its molecular weight is 434.35. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Conformational Analysis and Pharmacophore Models : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods, various conformations such as Tg, Ts, Cg, and Cs were identified. This research contributes to understanding the molecular interactions and pharmacophore models for cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationship Studies

  • Development of Pyrazole Derivatives : This compound served as a lead compound for the synthesis of pyrazole derivatives aimed at characterizing cannabinoid receptor binding sites. Such studies are crucial for developing pharmacological probes that may help in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Drug Candidate Synthesis for Alzheimer’s Disease

  • Synthesis of N-Substituted Derivatives : A series of new N-substituted derivatives of this compound was synthesized to evaluate new drug candidates for Alzheimer’s disease. This research highlights the potential of this compound in the development of therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S2/c1-26(23,24)21-6-2-3-10(8-21)15(22)20-16-19-14(9-25-16)12-5-4-11(17)7-13(12)18/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMFZFYEWXDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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